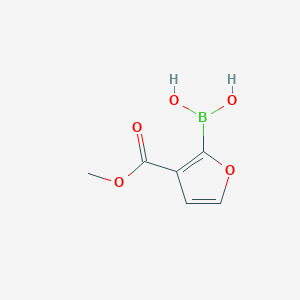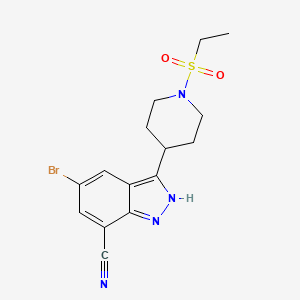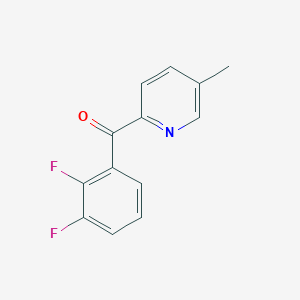
(3-(Methoxycarbonyl)furan-2-yl)boronic acid
説明
Synthesis Analysis
Pinacol boronic esters, which are closely related to MCFB, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic approach has been reported . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of MCFB is C6H7BO5 . The InChI code is 1S/C6H7BO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3 . The molecular weight is 169.93 .Chemical Reactions Analysis
MCFB can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .Physical And Chemical Properties Analysis
MCFB is a solid compound that should be stored in a freezer .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
One of the most prominent applications of boronic acids, including (3-(Methoxycarbonyl)furan-2-yl)boronic acid, is in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceuticals .
Protodeboronation Studies
The compound has been used in protodeboronation studies, which is a process that removes the boron moiety from boronic esters. This is particularly useful in the synthesis of complex molecules where the boron group is no longer needed after certain reactions .
Drug Design and Delivery
Boronic acids and their esters are considered for the design of new drugs and drug delivery devices. They serve as boron-carriers suitable for neutron capture therapy, a type of cancer treatment .
Molecular Recognition and Biosensing
Derivatives of (3-(Methoxycarbonyl)furan-2-yl)boronic acid have been evaluated for their ability to bind to diols. This property suggests their utility in biosensing and molecular recognition applications, particularly in identifying carbohydrates and sugars.
Enzyme Inhibitors
The compound’s derivatives are explored as potential enzyme inhibitors. By interacting with specific enzymes, they can regulate biological pathways, which is crucial for treating various diseases .
Fabrication of Amperometric Biosensors
Furan-3-boronic acid, a related compound, has been used in the fabrication of amperometric biosensors. These devices are capable of detecting biological molecules and have applications in medical diagnostics .
Development of Controlled Drug Delivery Polymers
Boronic acid compounds, including (3-(Methoxycarbonyl)furan-2-yl)boronic acid, are used in the development of controlled drug delivery polymers. These polymers can release drugs at controlled rates and are beneficial in chronic treatments .
Saccharide Sensors
Due to their affinity for diols, these compounds are also used in the development of saccharide sensors. These sensors can detect sugars in various environments, which is valuable in food industry and health monitoring .
Safety and Hazards
将来の方向性
The potential applications of MCFB in various fields such as chemical synthesis, catalysis, and pharmaceuticals suggest that it will continue to be a subject of research. In particular, the development of more efficient and versatile methods for its use in organic synthesis, such as the protodeboronation approach mentioned earlier , could be a fruitful area for future investigation.
特性
IUPAC Name |
(3-methoxycarbonylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO5/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVVEQXVFDXEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CO1)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675110 | |
| Record name | [3-(Methoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Methoxycarbonyl)furan-2-yl)boronic acid | |
CAS RN |
868286-61-7 | |
| Record name | [3-(Methoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454206.png)



![2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1454213.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1454214.png)
![5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1454215.png)





![Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1454228.png)
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454229.png)